2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an iodine atom and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.
Alkylation: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a strong base.
Butanoic Acid Substitution: The final step involves the substitution of the pyrazole ring with a butanoic acid group, which can be achieved through various coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted pyrazoles.
Scientific Research Applications
2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-chloro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
- 2-[4-bromo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
- 2-[4-fluoro-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid
Uniqueness
2-[4-iodo-3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with molecular targets.
Properties
Molecular Formula |
C10H15IN2O2 |
---|---|
Molecular Weight |
322.14 g/mol |
IUPAC Name |
2-(4-iodo-3-propan-2-ylpyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C10H15IN2O2/c1-4-8(10(14)15)13-5-7(11)9(12-13)6(2)3/h5-6,8H,4H2,1-3H3,(H,14,15) |
InChI Key |
YKOOFBIXIHITLA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C(C)C)I |
Origin of Product |
United States |
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